Cas no 2167902-76-1 (4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine)

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core functionalized with an allyloxy group at the 4-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in the preparation of pharmacologically active molecules. The allyloxy moiety offers reactivity for further functionalization, such as cross-coupling or click chemistry, enhancing its utility in medicinal chemistry and materials science. Its pyrimidine scaffold is of interest due to its resemblance to biologically relevant motifs, making it valuable for drug discovery and biochemical research. The compound exhibits stability under standard handling conditions, ensuring reliable performance in synthetic workflows.
4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine structure
2167902-76-1 structure
Product Name:4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine
CAS No:2167902-76-1
MF:C10H9N3O
MW:187.197961568832
CID:5324764
Update Time:2025-10-25

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-(prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine
    • 4-prop-2-enoxypyrido[2,3-d]pyrimidine
    • 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine
    • Inchi: 1S/C10H9N3O/c1-2-6-14-10-8-4-3-5-11-9(8)12-7-13-10/h2-5,7H,1,6H2
    • InChI Key: ATNFYXBOKVBKIV-UHFFFAOYSA-N
    • SMILES: O(CC=C)C1C2=CC=CN=C2N=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 198
  • XLogP3: 1.8
  • Topological Polar Surface Area: 47.9

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine Pricemore >>

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Additional information on 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine

Introduction to 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine (CAS No. 2167902-76-1)

4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine, identified by the chemical identifier CAS No. 2167902-76-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule belongs to the pyrido[2,3-d]pyrimidine scaffold, a structural motif renowned for its broad biological activity and utility in drug discovery. The presence of an allyl ether functional group at the 4-position of the pyrido[2,3-d]pyrimidine core introduces unique chemical and biological properties that make this compound a valuable candidate for further exploration.

The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules with diverse pharmacological effects. These compounds have been extensively studied for their potential applications in treating various diseases, including cancer, infectious diseases, and inflammatory disorders. The allyl ether moiety in 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine adds an additional layer of complexity, influencing both the reactivity and the biological interactions of the molecule.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with greater accuracy. The allyl ether group is known to participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the binding affinity and selectivity of the molecule. This has prompted investigations into how modifications at this position can enhance or alter the pharmacological properties of pyrido[2,3-d]pyrimidine derivatives.

In the context of drug discovery, 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine has been explored as a potential lead compound for developing novel therapeutic agents. Its structural features suggest that it may exhibit inhibitory activity against enzymes or receptors involved in disease pathways. For instance, studies have indicated that analogs of this compound may interact with kinases or other signaling proteins, potentially leading to therapeutic effects.

The synthesis of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the allyl ether group necessitates protective group strategies to prevent unwanted side reactions during synthesis. Advances in synthetic methodologies have made it possible to construct complex heterocyclic structures more efficiently, enabling researchers to access a wider range of derivatives for biological testing.

Biological evaluation of 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine has revealed promising activities in preclinical models. In particular, its potential as an inhibitor of certain enzymes has been highlighted in several studies. These enzymes are often implicated in disease processes, making them attractive targets for therapeutic intervention. The allyl ether group appears to play a crucial role in modulating the enzyme binding affinity, suggesting that further derivatization at this position could lead to more potent and selective inhibitors.

The compound's stability under various conditions is another critical factor to consider in its development as a drug candidate. The allyl ether linkage must be robust enough to withstand physiological environments while maintaining its biological activity. Research into stabilizing this moiety has led to insights into how structural modifications can enhance stability without compromising efficacy.

From a regulatory perspective, ensuring that 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine meets all necessary safety and quality standards is essential for its progression into clinical trials. This involves rigorous testing for toxicity, pharmacokinetics, and potential side effects. Collaborative efforts between synthetic chemists and biologists are crucial to address these challenges effectively.

The future directions for research on 4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine include exploring its potential as an antiviral or anticancer agent. Its ability to interact with biological targets suggests that it could be developed into a drug with broad therapeutic applications. Additionally, investigating its mechanism of action will provide valuable insights into how it affects disease pathways and could guide the design of next-generation analogs.

In conclusion,4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine (CAS No. 2167902-76-1) is a compound with significant pharmaceutical potential due to its unique structural features and biological activities. The presence of an allyl ether group adds complexity but also opportunities for further development as a therapeutic agent. Continued research into its synthesis, stability, and biological effects will be instrumental in determining its future role in medicine.

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